molecular formula C22H34O B1253519 Mansumbinone

Mansumbinone

Cat. No.: B1253519
M. Wt: 314.5 g/mol
InChI Key: SCVQXPPZHIKYMJ-AQUCMXFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mansumbinone is a dammarane-type triterpenoid (molecular formula C₂₂H₃₂O₂, m/z 313 in positive ion mode) first isolated from the resin of Commiphora species, notably C. molmol and C. kua . It is characterized by a dammarane skeleton with a ketone group at position C-3 and a double bond at C-24 . Structurally, it features five methyl group losses during fragmentation ([M-CH₃]⁺ to [M-5CH₃]⁺) . This compound is recognized for its antimicrobial and anti-inflammatory properties, particularly in inhibiting myeloperoxidase activity and potentiating antibiotic efficacy against drug-resistant pathogens .

Properties

Molecular Formula

C22H34O

Molecular Weight

314.5 g/mol

IUPAC Name

(5R,8R,9R,10R,13R,14R)-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H34O/c1-19(2)16-10-14-22(5)17(20(16,3)13-11-18(19)23)9-8-15-7-6-12-21(15,22)4/h6-7,15-17H,8-14H2,1-5H3/t15-,16-,17+,20-,21+,22+/m0/s1

InChI Key

SCVQXPPZHIKYMJ-AQUCMXFHSA-N

Isomeric SMILES

C[C@]12CCC(=O)C([C@@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC=C4)C)C)(C)C

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CC=C4)C)C)C

Synonyms

mansumbinone

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Mansumbinone belongs to a broader class of terpenoids with diverse biological activities. Below is a comparative analysis with key analogs:

Structural Analogs

Compound Structural Class Molecular Formula Key Features Biological Activities Source
This compound Dammarane triterpenoid C₂₂H₃₂O₂ Ketone at C-3, C-24 double bond Antimicrobial (MIC: 4–256 µg/mL), anti-inflammatory Commiphora spp., Bursera spp.
3,4-seco-Mansumbinoic Acid Seco-dammarane triterpenoid C₂₂H₃₀O₃ Cleaved A-ring (C-3/C-4 bond) Most potent antimicrobial (MIC: 4 µg/mL vs. S. aureus SA1199B) Commiphora molmol
Mansumbinol Dammarane triterpenoid C₂₂H₃₄O₂ Hydroxyl group at C-15, epoxide at C-13/C-17 Moderate antimicrobial activity; structural precursor to derivatives Commiphora kua
β-Elemene Sesquiterpene C₁₅H₂₄ Bicyclic structure with exocyclic double bond Synergistic with antibiotics (e.g., ciprofloxacin); weaker standalone activity Commiphora spp.
T-Cadinol Sesquiterpene C₁₅H₂₆O Cadinane skeleton with hydroxyl group Moderate antifungal activity; less potent than this compound Commiphora spp.

Functional Analogs

  • Oleanonic Acid (oleanane triterpenoid): Isolated from Bursera resins, it shares anti-inflammatory properties but lacks significant antimicrobial activity .

Detailed Research Findings

Antimicrobial Activity

  • This compound and 3,4-seco-mansumbinoic acid were tested against methicillin-resistant Staphylococcus aureus (MRSA). While this compound showed an MIC of 32–64 µg/mL, 3,4-seco-mansumbinoic acid achieved 4 µg/mL, outperforming norfloxacin (32 µg/mL) .
  • β-Elemene enhanced ciprofloxacin activity 8-fold against Salmonella strains, whereas this compound showed weaker potentiation .

Anti-Inflammatory Activity

  • This compound and mansumbinoic acid reduced edema in adjuvant-induced arthritis models by inhibiting myeloperoxidase, a key enzyme in inflammation .

Structural-Activity Relationships

  • Ring Modifications: Cleavage of the A-ring in 3,4-seco-mansumbinoic acid enhances antimicrobial potency due to increased polarity and membrane interaction .
  • Hydroxylation: Derivatives like 15α-hydroxythis compound show altered bioactivity profiles, suggesting hydroxyl groups modulate target binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mansumbinone
Reactant of Route 2
Mansumbinone

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